molecular formula C3H7I B13837498 1-Iodopropane-1,1,2,2-d4

1-Iodopropane-1,1,2,2-d4

Cat. No.: B13837498
M. Wt: 174.02 g/mol
InChI Key: PVWOIHVRPOBWPI-RRVWJQJTSA-N
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Description

1-Iodopropane-1,1,2,2-d4 is a deuterated derivative of 1-Iodopropane, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

Preparation Methods

1-Iodopropane-1,1,2,2-d4 can be synthesized through several methods:

    Synthetic Routes: One common method involves the reaction of 1-propanol-1,1,2,2-d4 with iodine and red phosphorus. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

    Industrial Production Methods: Industrially, the compound can be produced by the halogenation of deuterated propane using iodine in the presence of a catalyst. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

1-Iodopropane-1,1,2,2-d4 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. For example, reacting with sodium hydroxide can produce 1-propanol-1,1,2,2-d4.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form propene-1,1,2,2-d4.

    Oxidation and Reduction: While less common, it can be oxidized to form corresponding alcohols or reduced to form alkanes.

Scientific Research Applications

1-Iodopropane-1,1,2,2-d4 has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in isotope labeling studies to trace metabolic pathways and understand biological processes.

    Medicine: It serves as a precursor in the synthesis of deuterated pharmaceuticals, which can have improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including liquid crystal displays and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Iodopropane-1,1,2,2-d4 involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This allows the compound to undergo nucleophilic substitution and elimination reactions efficiently. The deuterium atoms provide stability and can be used to study reaction mechanisms and kinetics.

Comparison with Similar Compounds

1-Iodopropane-1,1,2,2-d4 can be compared with other similar compounds such as:

    1-Iodopropane: The non-deuterated version, which has similar reactivity but lacks the isotopic labeling properties.

    1-Bromopropane-1,1,2,2-d4: Another deuterated halogenated compound, which has different reactivity due to the presence of bromine instead of iodine.

    1-Chloropropane-1,1,2,2-d4: Similar to this compound but with chlorine, which affects its reactivity and applications.

This compound stands out due to its unique combination of isotopic labeling and the reactivity of the iodine atom, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C3H7I

Molecular Weight

174.02 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-1-iodopropane

InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i2D2,3D2

InChI Key

PVWOIHVRPOBWPI-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])I

Canonical SMILES

CCCI

Origin of Product

United States

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